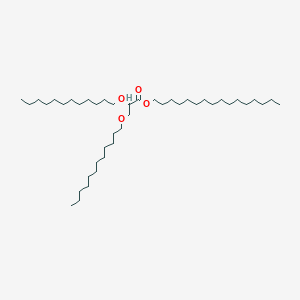![molecular formula C10H18O B14506198 2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane CAS No. 62994-83-6](/img/structure/B14506198.png)
2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,8-Trimethyl-6-oxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom within the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 has been successfully developed to construct 8-oxabicyclo[3.2.1]octanes and their analogs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反応の分析
Types of Reactions
2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions could produce various reduced forms of the compound.
科学的研究の応用
2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the biological context in which the compound is used. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been used to improve the physicochemical properties of drugs.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities.
Uniqueness
2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane is unique due to its specific structural features, including the presence of three methyl groups and an oxygen atom within the bicyclic framework. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
62994-83-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O/c1-7-8-6-11-9(7)4-5-10(8,2)3/h7-9H,4-6H2,1-3H3 |
InChIキー |
AUGHGGHAPYIMNO-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(C1CO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
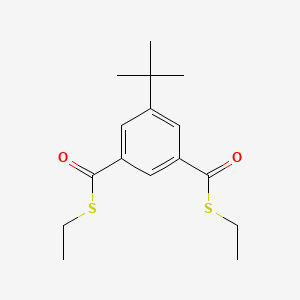
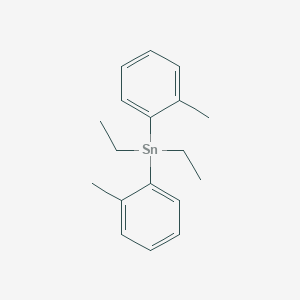
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
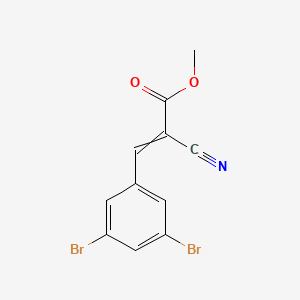
![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
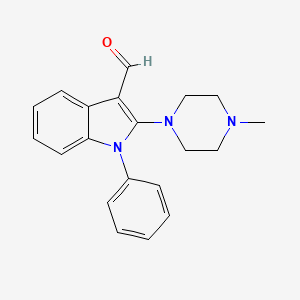
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
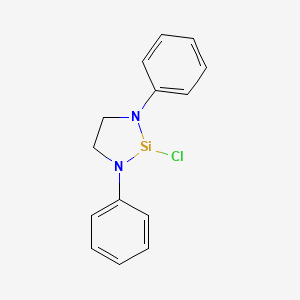

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
